1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
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Description
This compound is a quinolinone derivative. Quinolinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the compound contains carbon, hydrogen, oxygen, and nitrogen atoms. The presence of the methoxy and fluorophenyl groups could potentially give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone core, with the methoxy and fluorophenyl groups attached at specific positions. The exact structure would depend on the positions of these groups on the quinolinone core .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific studies or literature, it’s difficult to provide a detailed analysis of the potential mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-18-9-7-16(8-10-18)24(28)21-15-27(14-17-5-3-4-6-22(17)26)23-12-11-19(31-2)13-20(23)25(21)29/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBQJTOORYJOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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